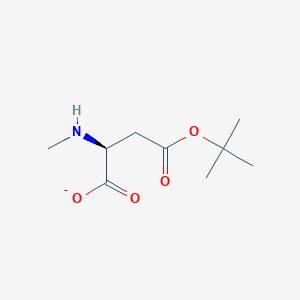![molecular formula C18H13ClN4S2 B12367136 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent .
Preparation Methods
The synthesis of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :
Condensation Reaction: Starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate.
Chlorination: The intermediate product undergoes chlorination.
Nucleophilic Substitution: The final step involves nucleophilic substitution to introduce the desired functional groups.
The total yield of these steps can vary, but a rapid and green synthetic method has been established to improve efficiency .
Chemical Reactions Analysis
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antitumor properties, showing promise in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as tubulin . By binding to the colchicine-binding site of tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine exhibits unique properties :
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds are known for their ROCK inhibitory activity, whereas the compound is more focused on antitumor activity.
(2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl) analogues: These analogues also target tubulin but differ in their specific molecular interactions and potency.
By comparing these compounds, the unique antitumor properties and specific molecular interactions of this compound are highlighted.
Properties
Molecular Formula |
C18H13ClN4S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-12-6-4-11(5-7-12)23-18-16-14(21-10-22-18)9-15(25-16)13-3-2-8-20-17(13)19/h2-10H,1H3,(H,21,22,23) |
InChI Key |
YGLJUHZYDURHAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC3=C2SC(=C3)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)


![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)






